5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid
Description
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is a heterocyclic aromatic compound characterized by the presence of chlorine and trifluoromethyl groups attached to a pyridine ring
Properties
CAS No. |
1781099-16-8 |
|---|---|
Molecular Formula |
C7H2Cl2F3NO2 |
Molecular Weight |
260 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Chlorination and Fluorination
Starting Material: 3-methylpyridine.
Process: The compound is synthesized through a series of chlorination and fluorination reactions Initially, 3-methylpyridine undergoes chlorination to introduce chlorine atoms at the 5 and 6 positions
Catalysts: Various catalysts, such as iron(III) chloride, are used to facilitate these reactions.
-
Alternative Method
Starting Material: 2-chloro-5-trichloromethylpyridine.
Industrial Production Methods
In industrial settings, the production of 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid typically involves large-scale chlorination and fluorination processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
-
Substitution Reactions
Reagents: Common reagents include nucleophiles such as amines and thiols.
Conditions: These reactions typically occur under mild conditions, often in the presence of a base to facilitate the substitution of chlorine atoms.
-
Oxidation and Reduction
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the pyridine ring or the carboxylic acid group, leading to the formation of reduced products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce carboxylate salts or other oxidized forms.
Scientific Research Applications
Chemistry
In chemistry, 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, particularly herbicides and pesticides. Its chemical properties make it effective in controlling a wide range of pests and weeds.
Mechanism of Action
The mechanism by which 5,6-dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. The presence of chlorine and trifluoromethyl groups enhances its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Similar Compounds
-
2,3-Dichloro-5-trifluoromethylpyridine
- Similar in structure but lacks the carboxylic acid group, which affects its reactivity and applications.
-
5,6-Dichloro-3-methylpyridine-2-carboxylic acid
- Similar but with a methyl group instead of a trifluoromethyl group, leading to different chemical properties and uses.
Uniqueness
5,6-Dichloro-3-(trifluoromethyl)pyridine-2-carboxylic acid is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct chemical properties such as increased lipophilicity and stability. These properties make it particularly valuable in the synthesis of compounds with specific biological activities and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
